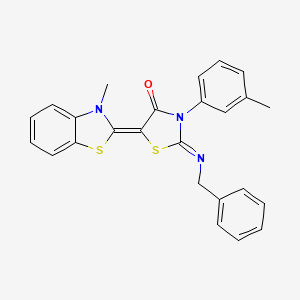
(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” typically involves the condensation of appropriate benzylamine and benzothiazole derivatives with a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, thiazolidinones have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” would require further investigation.
Medicine
In medicine, compounds with similar structures have shown promise in treating various diseases, including diabetes, inflammation, and infections. The therapeutic potential of this compound could be explored through preclinical and clinical studies.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility makes them valuable in various applications.
Wirkmechanismus
The mechanism of action of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be needed to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolidinones and benzothiazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” lies in its specific combination of functional groups and structural features, which may confer distinct properties and activities compared to other related compounds.
Eigenschaften
Molekularformel |
C25H21N3OS2 |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
(5Z)-2-benzylimino-5-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21N3OS2/c1-17-9-8-12-19(15-17)28-23(29)22(24-27(2)20-13-6-7-14-21(20)30-24)31-25(28)26-16-18-10-4-3-5-11-18/h3-15H,16H2,1-2H3/b24-22-,26-25? |
InChI-Schlüssel |
MICJGFDZXCOTBN-VUQCETKJSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/3\N(C4=CC=CC=C4S3)C)/SC2=NCC5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C3N(C4=CC=CC=C4S3)C)SC2=NCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
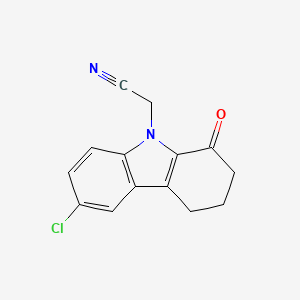
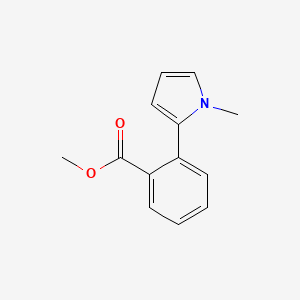


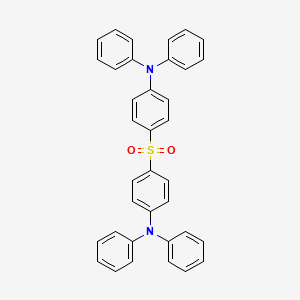
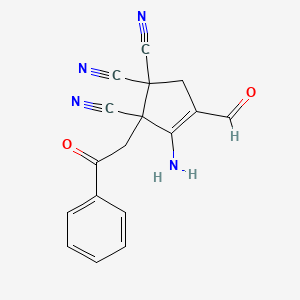
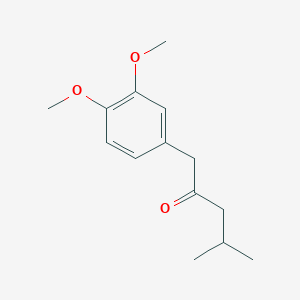
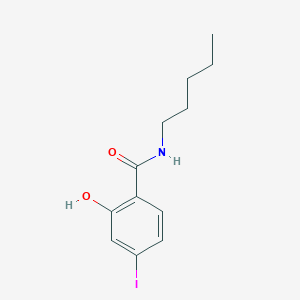
![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)
![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
![(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14137604.png)
![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)
